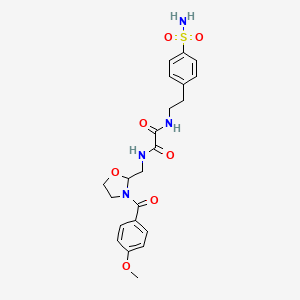
5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride: is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the 5-position and an ethyl group at the 2-position of the thiazole ring, with an additional hydrochloride group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride typically involves the chloromethylation of 2-ethylthiazole. One common method includes the reaction of 2-ethylthiazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and precise temperature regulation to optimize the reaction conditions. The final product is typically purified through crystallization or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace the chlorine atom.
Oxidation Reactions: The thiazole ring can be oxidized using agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, converting it to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or peracetic acid is often employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Major Products
Substitution: Products include 5-(Aminomethyl)-2-ethyl-1,3-thiazole, 5-(Thiocyanoethyl)-2-ethyl-1,3-thiazole, etc.
Oxidation: Products include 5-(Chloromethyl)-2-ethyl-1,3-thiazole sulfoxide and sulfone.
Reduction: The major product is 5-Methyl-2-ethyl-1,3-thiazole.
科学的研究の応用
Chemistry
In chemistry, 5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride is used as an intermediate in the synthesis of various thiazole derivatives. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the interactions of thiazole derivatives with biological macromolecules. It is also employed in the synthesis of bioactive compounds that can modulate biological pathways.
Medicine
Medically, derivatives of 5-(Chloromethyl)-2-ethyl-1,3-thiazole are investigated for their potential therapeutic properties. These include antimicrobial, antifungal, and anticancer activities. The compound itself is a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of pesticides and herbicides. Its derivatives are effective in controlling a wide range of agricultural pests, contributing to improved crop yields.
作用機序
The mechanism of action of 5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can also interact with metal ions, affecting their availability and function in biological systems.
類似化合物との比較
Similar Compounds
2-Chloro-5-chloromethylthiazole: Similar in structure but with a chlorine atom at the 2-position instead of an ethyl group.
5-Methyl-2-ethyl-1,3-thiazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-(Bromomethyl)-2-ethyl-1,3-thiazole: Contains a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and biological activity.
Uniqueness
5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of both the chloromethyl and ethyl groups allows for a diverse range of chemical modifications, making it a versatile intermediate in synthetic chemistry.
特性
IUPAC Name |
5-(chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-2-6-8-4-5(3-7)9-6;/h4H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLKQQLYLNGRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2525781.png)

![7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525783.png)
![N-([2,3'-bipyridin]-4-ylmethyl)picolinamide](/img/structure/B2525784.png)

![ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2525790.png)

![2-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2525792.png)

![3-[2-(2-Methyl-6-phenylmorpholin-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2525794.png)
![N-(3-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2525796.png)

![benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2525803.png)
